3-Fluoropropyl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

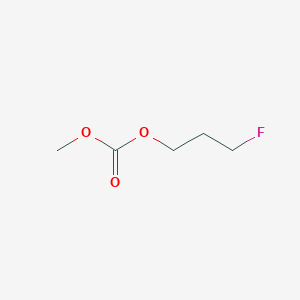

3-Fluoropropyl methyl carbonate is an organic compound with the molecular formula C5H9FO3. It is a partially fluorinated derivative of methyl propyl carbonate and is known for its unique physical and chemical properties.

Preparation Methods

The synthesis of 3-Fluoropropyl methyl carbonate typically involves the reaction of 3-fluoropropanol with dimethyl carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

3-Fluoropropyl methyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products.

Reduction: Reduction reactions can lead to the formation of fluorinated alcohols and other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-Fluoropropyl methyl carbonate has several scientific research applications:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: Its unique properties make it a potential candidate for use in biochemical assays and studies.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and pharmaceutical formulations.

Mechanism of Action

The mechanism by which 3-Fluoropropyl methyl carbonate exerts its effects is primarily related to its interaction with other chemical species. In lithium batteries, it acts as an electrolyte solvent, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to its effectiveness in this role. The molecular targets and pathways involved include the lithium-ion transport channels and the electrode-electrolyte interface .

Comparison with Similar Compounds

3-Fluoropropyl methyl carbonate can be compared with other similar compounds such as:

3,3,3-Trifluoropropyl methyl carbonate: This compound has three fluorine atoms, leading to different physical and chemical properties.

2,2,3,3-Tetrafluoropropyl methyl carbonate: With four fluorine atoms, this compound exhibits higher dielectric constants and different reactivity.

2,2,3,3,3-Pentafluoropropyl methyl carbonate: This compound has five fluorine atoms and shows the highest oxidative decomposition potentials among the fluorinated derivatives. The uniqueness of this compound lies in its balance of fluorination, which provides optimal properties for specific applications, particularly in lithium batteries.

Biological Activity

3-Fluoropropyl methyl carbonate is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique chemical structure, characterized by the presence of a fluorine atom and a carbonate functional group, suggests potential biological activity that can be leveraged for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C7H13FO3, with a molecular weight of 164.17 g/mol. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H13FO3 |

| Molecular Weight | 164.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | COBUJPCVESBYTI-UHFFFAOYSA-N |

The biological activity of this compound is primarily influenced by its chemical structure. The fluorine atom contributes to increased binding affinity to biological targets, such as enzymes and receptors. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with molecular targets, including proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, altering their function.

- Receptor Modulation : It may modulate receptor activity, potentially acting as an agonist or antagonist depending on the target.

- Cell Membrane Interaction : The lipophilic nature can facilitate interactions with cell membranes, influencing cellular uptake and signaling pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Neuropharmacological Effects : Research has indicated potential effects on neurotransmitter systems, particularly in modulating dopamine receptors. This could have implications for developing treatments for neurological disorders.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate dose-dependent cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of Escherichia coli growth at concentrations above 100 µg/mL. Further testing revealed that the compound disrupts bacterial cell wall integrity through membrane interaction.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study using rat models, administration of this compound resulted in altered behavior indicative of dopaminergic modulation. Behavioral assays showed increased locomotor activity, suggesting potential stimulant properties.

Properties

Molecular Formula |

C5H9FO3 |

|---|---|

Molecular Weight |

136.12 g/mol |

IUPAC Name |

3-fluoropropyl methyl carbonate |

InChI |

InChI=1S/C5H9FO3/c1-8-5(7)9-4-2-3-6/h2-4H2,1H3 |

InChI Key |

HKJLJJFTDJTNFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.